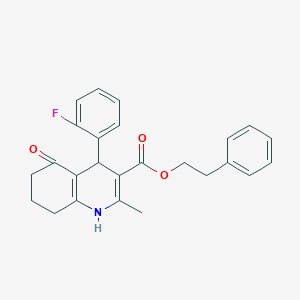
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide is a chemical compound with the molecular formula C10H11N3O4. It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a tetrahydrofuran ring via a carboxamide linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitropyridin-2-yl)oxolane-2-carboxamide typically involves the nitration of 2-pyridinecarboxamide followed by the cyclization with tetrahydrofuran. The reaction conditions often require the use of strong acids, such as sulfuric acid, to facilitate the nitration process. The subsequent cyclization step may involve the use of catalysts to ensure the formation of the desired tetrahydrofuran ring .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, as well as the use of efficient catalysts and solvents .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include halides and amines, often in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-nitropyridin-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components. The compound may also interact with nucleic acids and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide: Characterized by the presence of a nitro group on the pyridine ring.
N-{5-amino-2-pyridinyl}tetrahydro-2-furancarboxamide: Similar structure but with an amino group instead of a nitro group.
N-{5-chloro-2-pyridinyl}tetrahydro-2-furancarboxamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances its reactivity and potential for various applications, particularly in the fields of medicine and biology .
Propiedades
Fórmula molecular |
C10H11N3O4 |
|---|---|
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C10H11N3O4/c14-10(8-2-1-5-17-8)12-9-4-3-7(6-11-9)13(15)16/h3-4,6,8H,1-2,5H2,(H,11,12,14) |
Clave InChI |
HQJCQJRUKQPOMY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1CC(OC1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B332924.png)

![5-(4-bromophenyl)-N-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332926.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B332933.png)
![Isopropyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332936.png)

![N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B332938.png)
![6-Methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B332939.png)

![10-[(4-chlorophenyl)acetyl]-11-(2,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B332941.png)
![9,9-Dimethyl-5-(2-methylpropanoyl)-6-(5-nitro-2-thienyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B332942.png)

